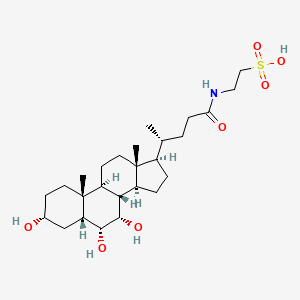

タウロヒオコール酸

概要

説明

タウロヒオコール酸 (THCA) は、ブタ特有の主要胆汁酸であるヒオコール酸のタウリン抱合体です . THCAは、コレステロールを液晶相に安定化させ、コレステロール結晶の沈殿を防ぐ上で重要な役割を果たします . THCAはまた、単離したラット肝臓におけるタウロリトコール酸によって誘発される胆汁うっ滞および細胞壊死を予防することが知られています . B型肝炎ウイルス感染による肝硬変患者では、尿中のTHCA濃度が上昇していることが観察されています .

2. 製法

合成経路と反応条件: THCAは、ヒオコール酸とタウリンを結合させることによって合成できます。 この反応は、通常、ヒオコール酸のカルボキシル基を活性化し、その後、制御された条件下でタウリンと反応させることから始まります .

工業的製造方法: 工業的には、THCAは、しばしばブタの胆嚢胆汁などの天然資源から分離および精製されます。 高速カウントカレントクロマトグラフィー (HSCCC) を、蒸発光散乱検出 (ELSD) と組み合わせて、粗抽出物からTHCAを分離および精製するために使用できます .

科学的研究の応用

THCA has a wide range of applications in scientific research:

作用機序

THCAは、コレステロールを液晶相に安定化させることにより効果を発揮し、これによりコレステロール結晶の沈殿が抑制されます . また、胆汁酸代謝に関与する特定の分子標的や経路と相互作用することで、胆汁うっ滞や細胞壊死を予防します . 正確な分子標的と経路は現在も調査中ですが、THCAが胆汁酸の恒常性調節に役割を果たしていることはよく知られています .

類似の化合物:

タウロコール酸: THCAと同様に、タウロコール酸はタウリン抱合胆汁酸ですが、ヒオコール酸ではなくコール酸から派生しています.

タウロケノデオキシコール酸: ケノデオキシコール酸から派生した、もう1つのタウリン抱合胆汁酸です.

タウロヒオデオキシコール酸: THCAに似ていますが、ヒオデオキシコール酸から派生しています.

独自性: THCAは、ヒオコール酸からの特定の起源とその液晶相におけるコレステロールを安定化させる独自性の役割によって独特です . この特性により、コレステロール代謝や肝疾患に関連する研究において特に価値があります .

生化学分析

Biochemical Properties

Taurohyocholate is involved in various biochemical reactions, particularly in the stabilization of cholesterol and prevention of cholestasis. It interacts with several enzymes and proteins, including CYP3A4, which catalyzes the metabolism of taurochenodeoxycholate to taurohyocholate . Additionally, taurohyocholate prevents cellular necrosis induced by taurolithocholic acid in isolated rat livers . This interaction highlights its protective role in liver function.

Cellular Effects

Taurohyocholate has notable effects on different cell types and cellular processes. It prevents cholestasis and cellular necrosis in hepatocytes by stabilizing cholesterol and maintaining membrane fluidity . In hepatic stellate cells, taurohyocholate influences cell signaling pathways, gene expression, and cellular metabolism by upregulating the expression of alpha smooth muscle actin, type I collagen, and Toll-like receptor 4 . These effects are crucial in preventing liver cirrhosis and maintaining liver health.

Molecular Mechanism

At the molecular level, taurohyocholate exerts its effects through binding interactions with biomolecules and enzyme modulation. It stabilizes cholesterol in the liquid-crystalline phase, preventing its precipitation . Taurohyocholate also interacts with CYP3A4, facilitating its conversion from taurochenodeoxycholate . These interactions are essential for its role in preventing cholestasis and cellular necrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of taurohyocholate change over time. It has been observed to prevent cholestasis and cellular necrosis in isolated rat livers over extended periods . The stability of taurohyocholate is maintained for up to two years when stored at -20°C . Long-term studies have shown that taurohyocholate levels increase in the urine of patients with hepatitis B-induced cirrhosis, indicating its prolonged effect on liver function .

Dosage Effects in Animal Models

The effects of taurohyocholate vary with different dosages in animal models. At lower doses, it effectively prevents cholestasis and cellular necrosis without adverse effects . At higher doses, taurohyocholate may cause toxic effects, including liver damage and necrosis . These findings highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

Taurohyocholate is involved in the metabolism of bile acids. It is a product of the metabolism of taurochenodeoxycholate, catalyzed by the enzyme CYP3A4 . This metabolic pathway is crucial for the regulation of bile acid levels and the prevention of cholestasis. Taurohyocholate also influences metabolic flux and metabolite levels, contributing to its role in liver health .

Transport and Distribution

Within cells and tissues, taurohyocholate is transported and distributed through specific transporters and binding proteins. It interacts with transporters in the liver, facilitating its uptake and distribution . Taurohyocholate’s localization and accumulation in the liver are essential for its protective effects against cholestasis and cellular necrosis .

Subcellular Localization

Taurohyocholate is primarily localized in the liver, where it exerts its protective effects. It is directed to specific compartments within hepatocytes, including the endoplasmic reticulum and mitochondria . These targeting signals and post-translational modifications are crucial for its activity and function in preventing cholestasis and maintaining liver health.

準備方法

Synthetic Routes and Reaction Conditions: THCA can be synthesized through the conjugation of hyocholic acid with taurine. The reaction typically involves the activation of the carboxyl group of hyocholic acid, followed by its reaction with taurine under controlled conditions .

Industrial Production Methods: In industrial settings, THCA is often isolated and purified from natural sources such as pig gallbladder bile. High-speed countercurrent chromatography (HSCCC) coupled with evaporative light scattering detection (ELSD) has been successfully applied for the separation and purification of THCA from crude extracts .

化学反応の分析

反応の種類: THCAは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: THCAは、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施できます。

置換: 置換反応は、しばしば、塩基性または酸性条件下で求核試薬を伴います。

主要な生成物: これらの反応から生成される主要な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によってTHCAの脱酸素化形態が生成される可能性があります。

4. 科学研究への応用

THCAは、科学研究において幅広い用途を持っています。

類似化合物との比較

Taurocholic Acid: Like THCA, taurocholic acid is a taurine-conjugated bile acid but is derived from cholic acid instead of hyocholic acid.

Taurochenodeoxycholic Acid: Another taurine-conjugated bile acid, derived from chenodeoxycholic acid.

Taurohyodeoxycholic Acid: Similar to THCA but derived from hyodeoxycholic acid.

Uniqueness: THCA is unique due to its specific origin from hyocholic acid and its distinct role in stabilizing cholesterol in the liquid-crystalline phase . This property makes it particularly valuable in research related to cholesterol metabolism and liver diseases .

特性

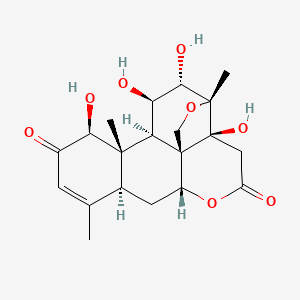

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLDPYUICCHJX-QZEPYOAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32747-07-2 | |

| Record name | Tauro-γ-muricholic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

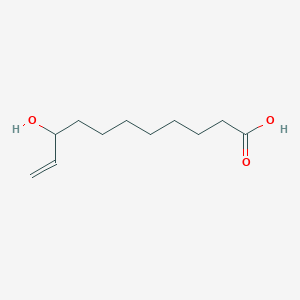

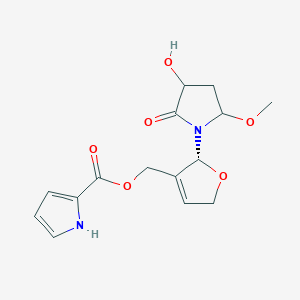

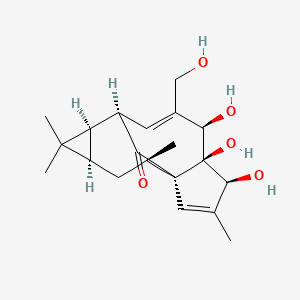

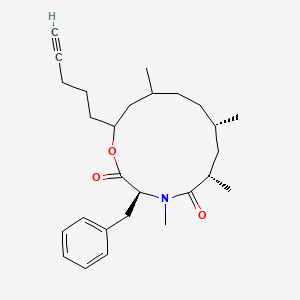

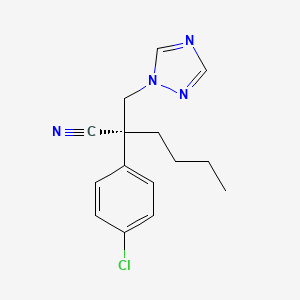

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。